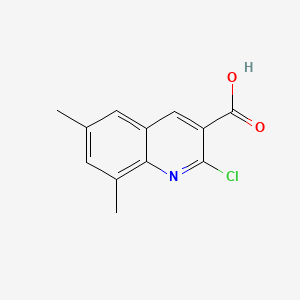

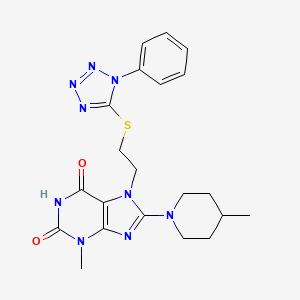

2-Chloro-6,8-dimethylquinoline-3-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2-Chloro-6,8-dimethylquinoline-3-carboxylic acid” is a chemical compound . It is related to the quinoline family, which is a class of organic compounds that are widely used in medicinal and industrial chemistry .

Synthesis Analysis

The synthesis of quinoline derivatives often involves multicomponent one-pot reactions and solvent-free reaction conditions . For instance, a catalytic amount of PEG-supported sulfonic acid was used to perform the Friedlaender condensation of 2-aminoacetophenone with ethyl acetoacetate to obtain ethyl 2,4-dimethylquinoline-3-carboxylate .Molecular Structure Analysis

The molecular formula of “2-Chloro-6,8-dimethylquinoline-3-carboxylic acid” is C12H10ClNO2 . The molecular weight is 235.67 .Chemical Reactions Analysis

Quinoline and its derivatives exhibit chemical reactivity similar to the benzene and pyridine ring system as they undergo nucleophilic and electrophilic substitution reactions .Physical And Chemical Properties Analysis

The physical form of “2-Chloro-6,8-dimethylquinoline-3-carboxylic acid” is solid . Other physical and chemical properties are not specified in the search results.Applications De Recherche Scientifique

- Antimicrobial Agents : Researchers explore its potential as an antimicrobial agent due to its quinoline scaffold, which is known for its bioactivity against bacteria and fungi .

- Anticancer Properties : Quinoline derivatives have been investigated for their anticancer effects. This compound’s unique structure may contribute to novel drug development .

- Luminescent Materials : Quinoline-based compounds exhibit fluorescence properties. Researchers study their luminescence behavior for applications in sensors, imaging, and optoelectronics .

- Building Block : Chemists use this compound as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse modifications .

- Quinoline Derivatives : The synthesis of quinoline derivatives is an active area of research. This compound contributes to the diversity of quinoline-based heterocycles .

- Pesticides and Herbicides : Quinoline derivatives have been explored for their pesticidal and herbicidal properties. This compound’s chloro-substituted quinoline ring may play a role in these applications .

- Chelating Agent : Quinoline derivatives can act as chelating agents, forming complexes with metal ions. Researchers investigate their use in analytical techniques such as metal ion detection and separation .

Medicinal Chemistry and Drug Development

Materials Science

Organic Synthesis

Heterocyclic Chemistry

Agrochemicals

Analytical Chemistry

Safety And Hazards

Propriétés

IUPAC Name |

2-chloro-6,8-dimethylquinoline-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClNO2/c1-6-3-7(2)10-8(4-6)5-9(12(15)16)11(13)14-10/h3-5H,1-2H3,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXNYWYKOVJHMJD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1)C=C(C(=N2)Cl)C(=O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.66 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-6,8-dimethylquinoline-3-carboxylic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5,12-Dibromo-2,9-dioctylanthra[2,1,9-def:6,5,10-d'e'f']diisoquinoline-1,3,8,10(2H,9H)-tetraone](/img/structure/B2387183.png)

![N-(4-ethylphenyl)-4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carboxamide](/img/structure/B2387186.png)

![1-(3,5-difluorobenzyl)-3-(2-fluorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)

![6-[(2,6-Dichlorophenyl)methyl]-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2387189.png)

![1-Methyl-5-phenylmethoxycarbonyl-6,7-dihydro-4H-pyrazolo[4,3-c]pyridine-4-carboxylic acid](/img/structure/B2387193.png)

![ethyl 2-(1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)azetidine-3-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate](/img/structure/B2387194.png)

![5-Ethyl-2-[1-(4-pyrazol-1-ylphenyl)sulfonylpiperidin-4-yl]oxypyrimidine](/img/structure/B2387197.png)

![2-Methyl-3-[4-(6-pyridin-4-ylpyridazin-3-yl)piperazin-1-yl]quinoxaline](/img/structure/B2387199.png)

![Ethyl 3-(3,4-dimethoxyphenyl)-7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2387205.png)